molecular formula C10H7F3N2O2 B6300676 Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 1643938-28-6

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No. B6300676
CAS RN: 1643938-28-6
M. Wt: 244.17 g/mol
InChI Key: DSOQARWYPMXGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many biologically active molecules . It can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . Therefore, “methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” could potentially be used in the development of new pharmaceuticals.

Anti-Inflammatory Agent

Compounds with a trifluoromethyl group have been used to study the effects of oxidative stress, as well as their potential as anti-inflammatory agents . This suggests that “methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” could potentially be used in research related to inflammation and oxidative stress.

Anti-Cancer Research

Trifluoromethylated compounds have also been used in research related to cancer . The unique properties of the trifluoromethyl group could potentially make “methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” useful in the development of new anti-cancer drugs.

Drug Potency Enhancement

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” could potentially be used to enhance the potency of certain drugs.

Photoredox Catalysis

The trifluoromethyl group can be involved in photoredox catalysis, a process that has received great attention in recent years . This process involves the generation of the trifluoromethyl radical based on photoredox processes . Therefore, “methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” could potentially be used in research related to photoredox catalysis.

Synthesis of Other Compounds

The trifluoromethyl group is often used in the synthesis of other complex organic compounds . Therefore, “methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” could potentially be used as a starting material or intermediate in the synthesis of other compounds.

properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-5(10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOQARWYPMXGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

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